N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a morpholine ring, a benzodioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Morpholine Derivative: The morpholine ring is introduced by reacting phenylamine with ethylene oxide, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the morpholine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide: can be compared with other morpholine derivatives and benzodioxole-containing compounds.
Morpholine Derivatives: Compounds like N-phenylmorpholine and N-(2-hydroxyethyl)morpholine.
Benzodioxole Compounds: Compounds such as piperonyl butoxide and safrole.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its dual presence of morpholine and benzodioxole rings makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(16-6-7-17-18(12-16)26-14-25-17)21-8-9-22-10-11-24-19(13-22)15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZQOTDBPPNFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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